molecular formula C14H19N3O3S2 B1420195 6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine CAS No. 1207000-39-2

6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine

Cat. No.: B1420195
CAS No.: 1207000-39-2
M. Wt: 341.5 g/mol
InChI Key: BRNYLLBPKJMCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C14H19N3O3S2 and its molecular weight is 341.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds containing benzothiazolylamino have been synthesized and evaluated as pesticidal agents . These compounds have shown favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .

Mode of Action

It’s known that similar compounds can activate the release of calcium ions in insect central neurons at higher concentrations . This suggests that the compound may interact with its targets by modulating ion channels, leading to changes in neuronal activity.

Result of Action

Similar compounds have shown to possess insecticidal potentials . They have been found to be lethal to certain insects, suggesting that they may cause disruptions in normal physiological processes in these organisms.

Properties

IUPAC Name

6-methylsulfonyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-22(18,19)11-2-3-12-13(10-11)21-14(16-12)15-4-5-17-6-8-20-9-7-17/h2-3,10H,4-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNYLLBPKJMCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.